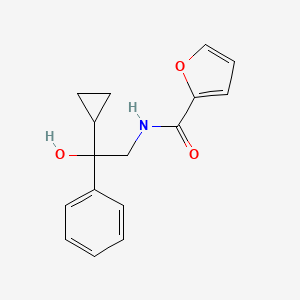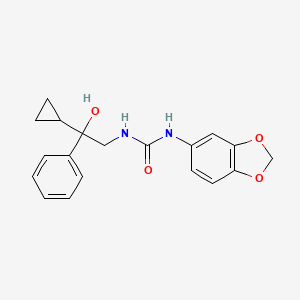
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide” is a synthetic opioid, closely related to fentanyl . It’s part of a class of drugs known as fentanyl analogs . These drugs have gained popularity in recent years, particularly in North America and Europe .
Synthesis Analysis
The synthesis of this compound involves a reaction of nor-furanylfentanyl with phenacyl chloride in the presence of sodium bicarbonate. The reaction mixture is heated at 90 °C for 3 hours. After cooling the reaction mixture to room temperature, sodium borohydride is added .Molecular Structure Analysis
The molecular structure of this compound is similar to that of fentanyl, with the addition of a furan ring in its structure .Chemical Reactions Analysis
The metabolism of this compound was investigated by incubating fresh human hepatocytes with 10 µM of the compound at 37 °C for 48 hours in an atmosphere of 5% CO2. After incubation, the culture medium was deproteinized and analyzed by liquid chromatography/mass spectrometry. Four metabolites were detected: 4´-hydroxy-furanylfentanyl, β-hydroxy-furanylfentanyl, 4´-hydroxy-3´-methoxy-furanylfentanyl, and a ring-opened carboxylic acid metabolite .Wissenschaftliche Forschungsanwendungen
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide has been studied for its potential use in a variety of scientific research applications. It has been used as a substrate for organic synthesis, as a substrate for drug design, and as a tool for studying the biochemical and physiological effects of amides. It has also been studied for its potential use in biocatalysis, as a ligand for metal complexes, and as a potential drug for treating various diseases.
Wirkmechanismus
Target of Action
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide, also known as F6200-3471, is a synthetic opioid and is structurally related to fentanyl . The primary targets of this compound are the opioid receptors in the central nervous system, similar to other opioids . These receptors play a crucial role in pain perception and analgesia .
Mode of Action
F6200-3471, like other opioids, interacts with its targets by binding to the opioid receptors, which leads to a decrease in the perception of pain . This compound is an analog of fentanyl and has been sold as a designer drug . It has an ED50 value of 0.02 mg/kg in mice , making it approximately one fifth as potent as fentanyl .
Biochemical Pathways
This inhibition can lead to an increase in dopamine levels, resulting in analgesia or pain relief .
Pharmacokinetics
Like other opioids, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The primary result of F6200-3471’s action is analgesia or pain relief, due to its interaction with the opioid receptors . Side effects of fentanyl analogs are similar to those of fentanyl itself, which include itching, nausea, and potentially serious respiratory depression, which can be life-threatening .
Action Environment
The action, efficacy, and stability of F6200-3471 can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual (such as health status, age, and genetic factors), and the route of administration
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide has several advantages and limitations for use in lab experiments. One of the main advantages is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time without degradation. However, it is also relatively expensive and its mechanism of action is still not fully understood, which can limit its use in certain experiments.
Zukünftige Richtungen
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide has a wide range of potential applications in scientific research and drug design. Further research is needed to better understand its mechanism of action and potential effects on biochemical and physiological processes. Additionally, further research is needed to explore the potential of this compound as a drug for treating various diseases. Other potential future directions include the development of more efficient synthetic methods and the exploration of its potential use in biocatalysis.
Synthesemethoden
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide can be synthesized in a few different ways. The most common method is by reacting 2-cyclopropyl-2-hydroxy-2-phenylethyl amine with furan-2-carboxylic acid in the presence of an acid catalyst. This reaction produces the desired product in high yields and is relatively simple and straightforward. Other methods of synthesis have also been developed, such as the reaction of 2-cyclopropyl-2-hydroxy-2-phenylethyl amine with furan-2-carboxamide in the presence of a base catalyst.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-15(14-7-4-10-20-14)17-11-16(19,13-8-9-13)12-5-2-1-3-6-12/h1-7,10,13,19H,8-9,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKWGBPWLZSBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CO2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(pyrrolidine-1-carbonyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide](/img/structure/B6503585.png)
![N-{4-[(2-chlorophenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503587.png)
![N-{4-[(3-acetylphenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503588.png)
![N-[4-(cyclopropylcarbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide](/img/structure/B6503590.png)
![N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide](/img/structure/B6503612.png)
![N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide](/img/structure/B6503615.png)
![N-{4-[methoxy(methyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503622.png)
![5-methyl-N-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503630.png)
![5-methyl-N-(4-{[2-(pyridin-4-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503640.png)
![5-methyl-N-[4-({[2-(trifluoromethoxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6503648.png)



